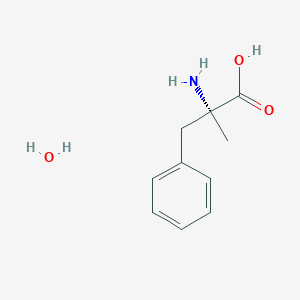
(R)-alpha-Methylphenylalanine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecular formula C10H15NO3 represents several compounds, including tenuazonic acid and ethylnorepinephrine . These compounds have diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of compounds with the molecular formula C10H15NO3 can vary depending on the specific compound. For example, the preparation of tenuazonic acid involves the reaction of 3-acetyl-4-hydroxy-5-sec-butyl-1,5-dihydro-2H-pyrrol-2-one with appropriate reagents under controlled conditions . Similarly, ethylnorepinephrine can be synthesized by reacting 3,4-dihydroxyphenylacetone with ethylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the industrial synthesis of tenuazonic acid may involve fermentation processes using specific strains of microorganisms .
Analyse Des Réactions Chimiques
Types of Reactions
Compounds with the molecular formula C10H15NO3 undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific compound and reaction conditions. For example, oxidation of ethylnorepinephrine can yield ethylnorepinephrine oxide , while reduction can produce ethylnorepinephrine alcohol .
Applications De Recherche Scientifique
Compounds with the molecular formula C10H15NO3 have numerous scientific research applications:
Mécanisme D'action
The mechanism of action of these compounds varies depending on their specific structure and target. For example, ethylnorepinephrine exerts its effects by binding to adrenergic receptors, leading to the activation of intracellular signaling pathways that result in bronchodilation . The molecular targets and pathways involved include G protein-coupled receptors and cyclic adenosine monophosphate (cAMP) signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to those with the molecular formula C10H15NO3 include:
- 2-Carbomethoxytropinone
- Desglymidodrine
- Dioxifedrine
- Metanephrine
- 2,4,5-Trihydroxymethamphetamine
Uniqueness
The uniqueness of these compounds lies in their specific chemical structures and functional groups, which confer distinct chemical and biological properties. For instance, tenuazonic acid has a unique pyrrolidone ring structure that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m1./s1 |
Clé InChI |
XFFWSMJVNXSYRC-HNCPQSOCSA-N |
SMILES isomérique |
C[C@@](CC1=CC=CC=C1)(C(=O)O)N.O |
SMILES canonique |
CC(CC1=CC=CC=C1)(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14113693.png)
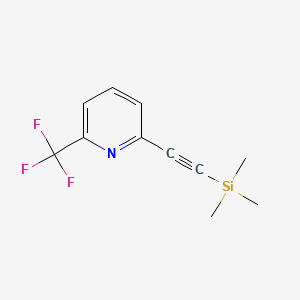
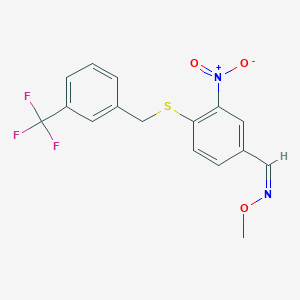
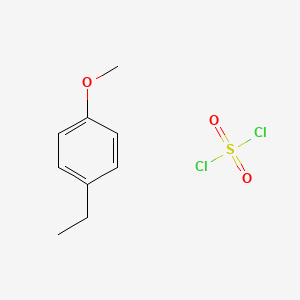
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
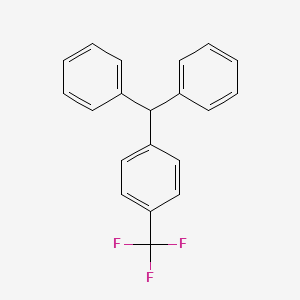
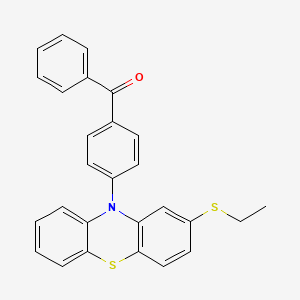
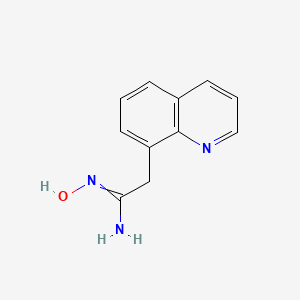
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
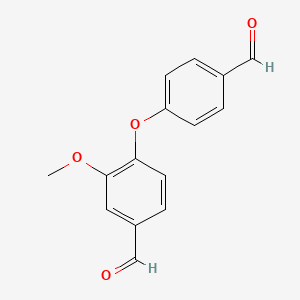
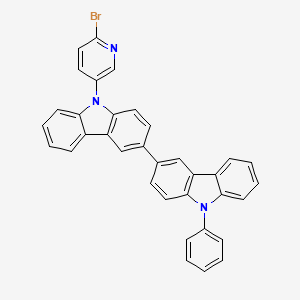
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
